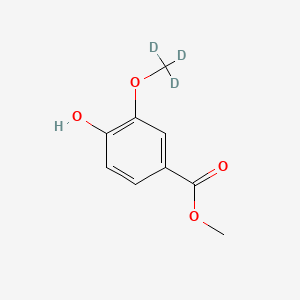
Rh110-2(Asp) Caspase Substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rh110-2(Asp) Caspase Substrate is a key component in the apoptotic machinery of cells, participating in an enzyme cascade that results in cellular disassembly . The recognition site for caspases is marked by three to four amino acids followed by an aspartic acid residue, with the cleavage occurring after the aspartate . It is used as a substrate for caspase-3 and other apoptosis-related proteases .
Synthesis Analysis
The bis-(benzyloxycarbonyl-l-arginine amide) derivative of rhodamine 110 (bis-(CBZ-Arg)-R110) is a general substrate for serine proteinases. This substrate has been shown to be 50- to 300-fold more sensitive than the analogous coumarin-based substrate .Molecular Structure Analysis
The molecular formula of Rh110-2(Asp) Caspase Substrate is C32H26F6N4O13. The molecular weight is 788.57.Chemical Reactions Analysis
Upon enzymatic cleavage, the nonfluorescent bisamide substrate is converted first to the fluorescent monoamide and then to rhodamine 110, with a further increase in fluorescence . Both enzymatic products exhibit spectral properties similar to those of fluorescein .Physical and Chemical Properties Analysis
Rh110-2(Asp) Caspase Substrate is supplied as lyophilized powder and should be stored desiccated at ≤ 20°C . The maximum solubility is close to 50 mM in DMSO . The substrate stock solution in DMSO or DMF is diluted into the assay buffer to the desired working concentration (often 100 μM) just prior to initiating the reaction by addition of the enzyme preparation or cell lysate .Wissenschaftliche Forschungsanwendungen
Substrate Specificities of Caspase Family Proteases
- Caspases have a preference for aspartic acid (Asp) in the P1 position of substrates, crucial for understanding their biological roles. Specificities beyond the P1 position vary among caspases, aiding in predictions of their natural functions and the design of optimal substrates and inhibitors (Talanian et al., 1997).
Structural Insights into Caspases
- The structure of human caspase-8, a key activator of apoptosis, reveals differences in the substrate-binding region compared to other caspases, providing insights into enzyme-inhibitor interactions and the basis for the design of new inhibitors (Watt et al., 1999).
Caspase Proteolysis and Cell Functions
- Caspase cleavage of the integrin β4 subunit, a novel caspase substrate, disrupts hemidesmosome assembly, promotes apoptosis, and inhibits cell migration. This highlights the role of caspase substrates in modifying key cellular functions (Werner et al., 2007).
Enzymatic Properties of Caspases
- Caspases are characterized by their preference for cleaving substrates at Asp residues. This specificity is rare among protease families and is pivotal in triggering apoptotic pathways (Stennicke & Salvesen, 1999).
Application in Apoptosis Detection
- Rhodamine 110-linked substrates, including those with only aspartate residues, are used to measure caspase activity in apoptosis detection, particularly in intact cells. This is valuable for early detection of apoptosis in various cellular models (Hug et al., 1999).
Novel Substrates for Caspase Detection
- The development of novel fluorogenic caspase substrates, such as N-Ac-DEVD-N'-(Polyfluorobenzoyl)-R110, enhances the detection of caspase activity in cell-based assays, aiding in the study of apoptosis inducers and inhibitors (Zhang et al., 2003).
Wirkmechanismus
Caspases are intracellular proteases that propagate programmed cell death, proliferation, and inflammation . Activation of caspases occurs by a conserved mechanism subject to strict cellular regulation . Once activated by a specific stimulus, caspases execute limited proteolysis of downstream substrates to trigger a cascade of events that culminates in the desired biological response .
Safety and Hazards
Zukünftige Richtungen
The future directions of Rh110-2(Asp) Caspase Substrate research could involve further exploration of its role in apoptosis and inflammation . There is also potential for investigating its role in proliferation, differentiation, or migration . Additionally, the development of several peptide derivatives of rhodamine 110 that can be used to detect specific proteinase activity in vitro and in vivo could be a promising area of research .
Eigenschaften
CAS-Nummer |
220846-63-9 |
|---|---|
Molekularformel |
C32H26F6N4O13 |
Molekulargewicht |
788.57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





